2-Methoxycarbonyl-3-(5-nitro-2-furyl)acrylonitrile
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Overview
Description
Methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by the presence of a cyano group, a nitrofuran moiety, and an acrylate ester, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate typically involves the nitration of furan derivatives followed by esterification and cyano group introduction. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate is then subjected to esterification with methanol to form methyl 5-nitrofuran-2-carboxylate .
Industrial Production Methods
Industrial production methods for methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano and ester derivatives.
Scientific Research Applications
Methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use in the development of new antimicrobial agents.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate involves the interaction of its nitrofuran moiety with biological targets. The nitro group is reduced to reactive intermediates that can interact with bacterial DNA, proteins, and enzymes, leading to cell damage and death. The cyano and ester groups also contribute to its biological activity by enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-3-(5-nitro-2-thienyl)acrylate: Similar structure but contains a thienyl group instead of a furan ring.
Methyl 5-nitrofuran-2-carboxylate: Lacks the cyano and acrylate groups.
Uniqueness
Methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate is unique due to the combination of its cyano, nitrofuran, and acrylate ester groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research .
Properties
CAS No. |
836-37-3 |
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Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(12)6(5-10)4-7-2-3-8(16-7)11(13)14/h2-4H,1H3/b6-4+ |
InChI Key |
VTPSQKRYJMAJDL-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)[N+](=O)[O-])/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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